molecular formula C3H2ClF5O B1672236 Isoflurane CAS No. 26675-46-7

Isoflurane

Cat. No.: B1672236
CAS No.: 26675-46-7
M. Wt: 184.49 g/mol
InChI Key: PIWKPBJCKXDKJR-UHFFFAOYSA-N
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Description

Isoflurane, chemically known as 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, is a halogenated ether used as a general anesthetic. It is administered via inhalation and is known for its rapid onset and recovery times. This compound is widely used in medical settings for the induction and maintenance of general anesthesia .

Mechanism of Action

Target of Action

Isoflurane, a general inhalation anesthetic, primarily targets several receptors in the human body. It binds to the Gamma-aminobutyric acid receptor subunit alpha-1 (GABA receptor) and the Calcium-transporting ATPase type 2C member 1 . The GABA receptor is a major inhibitory neurotransmitter receptor, while the calcium-transporting ATPase plays a crucial role in maintaining calcium homeostasis .

Mode of Action

This compound induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . This alteration in cell-cell communication can lead to changes in tissue excitability, resulting in muscle relaxation and reduced pain sensitivity . Additionally, this compound activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane . This activation can lead to changes in intracellular calcium levels, further affecting cellular functions .

Biochemical Pathways

This compound’s action on the GABA receptor and calcium-transporting ATPase affects several biochemical pathways. By modulating the activity of these targets, this compound can alter the excitability of tissues, leading to muscle relaxation and reduced pain sensitivity . The exact biochemical pathways affected by this compound are complex and may involve multiple cellular and molecular mechanisms .

Pharmacokinetics

This compound is minimally metabolized by CYP2E1 to trifluoroacetic acid (TFA) . Only approximately 0.2% of this compound is metabolized . This compound is considered less hepatotoxic compared to halothane and enflurane .

Result of Action

The primary result of this compound’s action is the induction and maintenance of general anesthesia . By altering tissue excitability and inducing muscle relaxation, this compound effectively reduces pain sensitivity . This makes it a valuable tool in surgical procedures, where it is used to ensure patient comfort and safety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the atmospheric concentrations of anesthetic gases, including this compound, have been found to be increasing . This could potentially affect the environmental footprint of inhaled anesthetics . Furthermore, the use of this compound can contribute to greenhouse gas emissions, as waste gas is mostly emitted directly into the environment . Therefore, efforts are being made to mitigate the environmental impact of inhaled anesthetics .

Preparation Methods

Isoflurane is synthesized through the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether. The reaction mixture is then treated with ultraviolet light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether to this compound. This method yields this compound with a high efficiency of over 80% .

Chemical Reactions Analysis

Isoflurane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various by-products.

    Reduction: The reduction of this compound involves the use of reducing agents like isopropanol in the presence of ultraviolet light.

    Substitution: this compound can undergo halogen substitution reactions, where chlorine atoms are replaced by other halogens.

Common reagents used in these reactions include chlorine gas for chlorination and isopropanol for reduction. The major products formed from these reactions are typically other halogenated ethers .

Scientific Research Applications

Properties

IUPAC Name

2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane
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InChI

InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H
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InChI Key

PIWKPBJCKXDKJR-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(OC(F)F)Cl
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Molecular Formula

C3H2ClF5O
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DSSTOX Substance ID

DTXSID3020752
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Molecular Weight

184.49 g/mol
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Physical Description

Clear colorless liquid with a mild odor; [Merck Index] Musty ethereal odor; [Abbott Laboratories MSDS], Liquid, COLOURLESS LIQUID., Colorless liquid
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Boiling Point

48.5 °C, 49 °C, 119.3 °F
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Solubility

In water, 4.47X10+3 mg/L at 37 °C, Easily miscible with organic liquids including fats and oils, 3.56e+00 g/L, Solubility in water: poor
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Density

Specific gravity: 1.45, Relative density (water = 1): 1.5, 1.45
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Vapor Pressure

330.0 [mmHg], 330 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32, 330 mmHg
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Mechanism of Action

Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Isoflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. Also appears to bind the D subunit of ATP synthase and NADH dehydogenase. Isoflurane also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor and the glycine receptor.
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Color/Form

Clear, colorless liquid

CAS No.

26675-46-7
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Melting Point

48-48.5
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Isoflurane
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Customer
Q & A

    A: While the precise mechanism of action remains incompletely understood, isoflurane is known to interact with various ion channels and receptors in the central nervous system. Research suggests that this compound enhances the activity of GABAA receptors [, , ] and inhibits NMDA receptors [], both of which are crucial for regulating neuronal excitability.

      A: this compound potentiates GABAA receptor-mediated currents, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain [, , ]. This leads to reduced neuronal activity and contributes to this compound's sedative, hypnotic, and anesthetic properties.

        A: Yes, this compound can influence [Ca2+]i. Research shows that this compound can release Ca2+ from intracellular stores in neurons, leading to an initial increase in [Ca2+]i [19]. Interestingly, during hypoxia, this compound appears to attenuate the excessive [Ca2+]i elevation typically observed, potentially contributing to its neuroprotective effects in this context [].

          A: Evidence suggests that this compound can modulate various signaling pathways involved in cell survival and death. For example, in hypoxic neurons, this compound was shown to increase the phosphorylation of pro-survival kinases like Akt and decrease the phosphorylation of pro-apoptotic factors like Bad [].

            A: Studies in rats suggest that this compound preconditioning can improve regional cerebral blood flow (rCBF) and increase regional O2 supply and consumption in the brain following middle cerebral artery occlusion, a model of focal cerebral ischemia [].

              A: Research indicates that the enzyme inducible nitric oxide synthase (iNOS) might be involved in the mechanism of this compound preconditioning. Inhibiting iNOS was found to diminish the improvement in rCBF observed with this compound pretreatment in a rat model of focal cerebral ischemia [].

                A: this compound enhances the ability of macrophages to engulf apoptotic neutrophils, a process known as efferocytosis, by increasing the surface expression of the Mer receptor tyrosine kinase [].

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